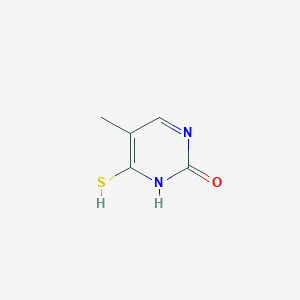

5-methyl-6-sulfanyl-1H-pyrimidin-2-one

Descripción

5-Methyl-6-sulfanyl-1H-pyrimidin-2-one is a pyrimidinone derivative characterized by a pyrimidine ring substituted with a methyl group at position 5 and a sulfanyl (-SH) group at position 5. This compound belongs to a broader class of pyrimidinones, which are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science.

Propiedades

IUPAC Name |

5-methyl-6-sulfanyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-6-5(8)7-4(3)9/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPMCUUYNASDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=O)N=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.

Industrial Production Methods: Industrial production of compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” may involve large-scale chemical processes. These processes are designed to optimize yield, purity, and cost-effectiveness. The industrial methods often include continuous flow reactions, batch processing, and advanced purification techniques to ensure the compound meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions: Compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.

Common Reagents and Conditions: The common reagents used in the reactions of compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformation.

Major Products Formed: The major products formed from the reactions of compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” depend on the specific reaction pathway. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.

Aplicaciones Científicas De Investigación

Compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis. Its unique chemical properties make it valuable for developing new chemical reactions and materials.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: Compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” is explored for its potential therapeutic applications. It may serve as a lead compound for drug development or as a tool for studying disease mechanisms.

Industry: The compound is used in various industrial applications, such as the production of specialty chemicals, polymers, and advanced materials.

Mecanismo De Acción

The mechanism of action of compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key analogs and their substituent patterns are summarized below:

Notes:

- Positional isomerism: The compound 6-amino-5-(methylsulfanyl)pyrimidin-2(1H)-one (CAS 6623-80-9) shares a similar pyrimidinone core but differs in substituent positions (amino at 6 vs. sulfanyl at 6 in the target compound).

Physicochemical Properties

- Solubility: Sulfanyl-containing compounds (e.g., 5-methyl-6-sulfanyl-1H-pyrimidin-2-one) exhibit moderate solubility in polar organic solvents due to the -SH group’s polarity. In contrast, hydroxy-substituted analogs (e.g., 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one) show higher aqueous solubility .

- Acidity : The sulfanyl group in 2-(sulfanylmethyl)-1H-pyrimidin-6-one has a predicted pKa of 7.57, suggesting moderate acidity comparable to thiols. This property is critical for pH-dependent reactivity in drug design .

- Thermal stability: Thienopyrimidinone derivatives (e.g., compound 5b) exhibit higher melting points (154–156°C) due to increased molecular rigidity from ring fusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.